molecular formula C12H19NO2 B5013854 2-(4-Phenoxybutylamino)ethanol

2-(4-Phenoxybutylamino)ethanol

Cat. No.: B5013854
M. Wt: 209.28 g/mol
InChI Key: KYYBXVGBRAZOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenoxybutylamino)ethanol is an ethanolamine derivative characterized by a phenoxybutylamino group attached to the ethanol backbone. Structurally, it combines a phenoxy moiety (aromatic ring linked via an oxygen atom) with a four-carbon butyl chain terminating in an amino group. This configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the aromatic ring and polar functionality from the amino and hydroxyl groups.

Properties

IUPAC Name

2-(4-phenoxybutylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-10-9-13-8-4-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYBXVGBRAZOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxybutylamino)ethanol typically involves the reaction of 4-phenoxybutylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Phenoxybutylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxybutylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-(4-Phenoxybutylamino)acetaldehyde or 2-(4-Phenoxybutylamino)acetone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated derivatives such as 2-(4-Phenoxybutylamino)ethyl chloride.

Scientific Research Applications

2-(4-Phenoxybutylamino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybutylamino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both an alcohol and an amine group allows for versatile interactions with various biological molecules, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Phenoxybutylamino)ethanol with structurally related ethanolamine derivatives, focusing on substituent effects, biological activity, and hazards.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula CAS No. Notable Properties/Applications References
This compound Phenoxybutylamino group C₁₂H₁₉NO₂ Not provided Hypothesized: Intermediate polarity, potential R&D applications
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Tetramethylbutyl-phenoxyethoxy chain C₁₈H₃₀O₃ 9036-19-5 High lipophilicity; acute toxicity (Oral LD₅₀: Category 4), severe eye irritation
Butethamine (2-(Isobutylamino)ethyl p-aminobenzoate) Isobutylamino group + ester linkage C₁₄H₂₂N₂O₂ Not provided Local anesthetic; ester group enhances metabolic stability
2-(4-Phenylphenoxy)ethanol Biphenylphenoxy group C₁₄H₁₄O₂ 19070-95-2 High molecular weight (214.26 g/mol); potential surfactant or stabilizer
Tyrosol (2-(4-Hydroxyphenyl)ethanol) 4-Hydroxyphenyl group C₈H₁₀O₂ 501-94-0 Antioxidant; inhibits mushroom tyrosinase (39.2% inhibition at 100 μM)

Key Comparative Insights:

Substituent Effects on Bioactivity: Tyrosol derivatives () demonstrate that hydroxyl or methoxy groups on the aromatic ring enhance tyrosinase inhibition. For example, 2-(4-hydroxy-3-methoxyphenyl)ethanol (Compound 4) shows 68.5% inhibition, outperforming tyrosol (39.2%) . In contrast, this compound lacks hydroxyl groups on its phenyl ring, which may reduce enzyme interaction but improve stability against oxidation. Butethamine’s ester linkage () enables rapid hydrolysis in vivo, a property critical for short-acting anesthetics. The amino group in this compound could instead facilitate hydrogen bonding, altering solubility or receptor affinity .

Toxicity and Safety: The tetramethylbutyl-phenoxyethoxy analog (CAS 9036-19-5) exhibits acute oral toxicity (Category 4) and severe eye damage risks (Category 1), likely due to its bulky hydrophobic substituents enhancing membrane disruption . This compound’s shorter butyl chain and amino group may reduce such hazards, though empirical data are needed.

Industrial Applications: Biphenyl-containing 2-(4-Phenylphenoxy)ethanol () has a rigid aromatic structure, favoring applications in high-temperature stabilizers or surfactants. The flexible butyl chain in this compound might instead suit emulsifiers or drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.